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molecular formula C15H14F3NO2 B5734376 2-(4-isopropoxyphenoxy)-5-(trifluoromethyl)pyridine

2-(4-isopropoxyphenoxy)-5-(trifluoromethyl)pyridine

Cat. No. B5734376
M. Wt: 297.27 g/mol
InChI Key: OBLPPJBXNUHXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05110943

Procedure details

Sodium hydride (3.7g, 0.154 mole) was added in portions to a stirred mixture of dry N,N-dimethylformamide (60 ml) and 4-isopropyloxyphenol (26g, 0.17 mole). After hydrogen evolution had stopped, 2-chloro-5-trifluoromethylpyridine (28.75 g, 0.158 mole) was added and stirring was continued for 1.75 hours at 80°-95° C. Further sodium hydride (0.4 g) was added. After stirring for 1.25 hours at 95° C., the mixture was cooled and poured into water. The water was extracted twice with toluene, the extracts washed with 1M sodium hydrogen carbonate and brine, filtered and evaporated to a brown oily residue which was purified over silica gel with 1:9 ether/hexane as eluant to give the title compound (37.34g).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0.17 mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
28.75 g
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]([O:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)([CH3:5])[CH3:4].[H][H].Cl[C:17]1[CH:22]=[CH:21][C:20]([C:23]([F:26])([F:25])[F:24])=[CH:19][N:18]=1>O.CN(C)C=O>[F:24][C:23]([F:26])([F:25])[C:20]1[CH:21]=[CH:22][C:17]([O:13][C:10]2[CH:11]=[CH:12][C:7]([O:6][CH:3]([CH3:5])[CH3:4])=[CH:8][CH:9]=2)=[N:18][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.17 mol
Type
reactant
Smiles
C(C)(C)OC1=CC=C(C=C1)O
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
28.75 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F
Step Four
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1.25 hours at 95° C.
Duration
1.25 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The water was extracted twice with toluene
WASH
Type
WASH
Details
the extracts washed with 1M sodium hydrogen carbonate and brine
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a brown oily residue which
CUSTOM
Type
CUSTOM
Details
was purified over silica gel with 1:9 ether/hexane as eluant

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)OC1=CC=C(OC(C)C)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 37.34 g
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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